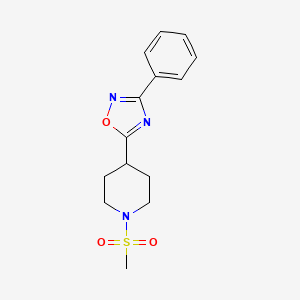![molecular formula C17H25FN2O B5836785 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as EFMB, is a chemical compound that has gained attention in scientific research for its potential use as a radiotracer in positron emission tomography (PET) imaging. EFMB has been found to bind to sigma-1 receptors, which are implicated in various physiological and pathological processes.
Mécanisme D'action
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been found to modulate the activity of sigma-1 receptors, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has also been found to have anti-inflammatory and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has several advantages for lab experiments, including its high affinity and selectivity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential for use in PET imaging. However, there are also some limitations to using 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.
Orientations Futures
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone may also be useful in the development of new PET imaging agents for the diagnosis and monitoring of various diseases.
Méthodes De Synthèse
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methylphenylacetic acid with piperazine and ethyl chloroformate to form 4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenylacetic acid ethyl ester. This intermediate is then reacted with 1-chlorobutan-1-one in the presence of a base to form 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone.
Applications De Recherche Scientifique
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been studied as a potential radiotracer for PET imaging of sigma-1 receptors in various organs and tissues, including the brain, heart, and lungs. PET imaging with 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been found to be useful in the diagnosis and monitoring of various diseases, such as cancer, heart disease, and neurological disorders. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has also been used in preclinical studies to investigate the role of sigma-1 receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-4-6-17(21)14-12-15(18)16(11-13(14)3)20-9-7-19(5-2)8-10-20/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLYWZPENUXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836720.png)
![N-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5836722.png)
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)


![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
